molecular formula C17H21NO3 B600826 Dihydro Galantaminone CAS No. 21041-10-1

Dihydro Galantaminone

Cat. No.: B600826
CAS No.: 21041-10-1
M. Wt: 287.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro galantaminone is a hydrogenated derivative of galantamine, a naturally occurring alkaloid isolated from plants of the Amaryllidaceae family. Galantamine is clinically used for Alzheimer’s disease treatment due to its acetylcholinesterase (AChE) inhibitory activity . The term "dihydro" indicates the reduction of a double bond in galantamine’s structure, specifically in the cyclohexene ring, resulting in a saturated cyclohexane moiety . This structural modification alters physicochemical properties such as solubility and lipophilicity, which may influence pharmacological behavior.

The hydrochloride salt form, rac-dihydro galantaminone HCl (CAS: 21041-17-8), is a racemic mixture used in research settings . Its free base (CAS: 21041-10-1) has a molecular weight of 287.36 g/mol, while the HCl salt adds 36.46 g/mol, yielding a total molecular weight of 323.82 g/mol .

Properties

IUPAC Name

(1R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,14H,5-10H2,1-2H3/t14?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQNQEIAGBZCBL-JRZJBTRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydro Galantaminone can be synthesized through various chemical routes. One common method involves the reduction of Galantamine, a natural alkaloid extracted from the bulbs and flowers of certain plants like Galanthus nivalis (common snowdrop). The reduction process typically employs hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are carried out in specialized reactors that ensure high yield and purity of the final product. The reaction conditions are meticulously controlled to maintain the integrity of the compound and to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dihydro Galantaminone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound back to Galantamine.

    Reduction: As mentioned, the reduction of Galantamine leads to the formation of this compound.

    Substitution: Various substitution reactions can modify the functional groups attached to the core structure of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

Scientific Research Applications

Dihydro Galantaminone has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studying acetylcholinesterase inhibition and related enzymatic processes.

    Biology: The compound is employed in neurobiological studies to understand the mechanisms of neuroprotection and neurodegeneration.

    Medicine: this compound is extensively researched for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.

    Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

Dihydro Galantaminone exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is crucial in improving cognitive functions and slowing the progression of Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares dihydro galantaminone with galantamine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Source/Application
Galantamine 60384-53-4 C₁₇H₂₁NO₃ 287.35 Cyclohexene ring, tertiary amine, chiral center Natural (Amaryllidaceae), therapeutic use
rac-Dihydro Galantaminone HCl 21041-17-8 C₁₇H₂₃NO₃·HCl 323.82 Saturated cyclohexane ring, racemic mixture Synthetic, research use
9,10-Dihydrophenanthrene derivatives N/A Variable (e.g., C₁₄H₁₂O₂) Variable Phenanthrene backbone with dihydro modifications Natural (Gymnadenia conopsea), phytochemical study

Key Observations :

  • Galantamine vs. The racemic nature of this compound HCl further distinguishes it from the enantiomerically pure galantamine, which has a defined (R)-configuration critical for AChE inhibition .

Pharmacological and Research Implications

While galantamine’s therapeutic efficacy is well-documented, the pharmacological profile of this compound remains understudied. The structural changes in this compound may reduce its AChE inhibitory potency, as the double bond in galantamine’s cyclohexene ring contributes to optimal binding . However, increased solubility from hydrogenation could enhance bioavailability, warranting further investigation .

Q & A

Q. What ethical and logistical considerations apply to cross-disciplinary collaborations studying this compound’s therapeutic potential?

  • Methodological Answer : Establish clear authorship criteria and data-sharing agreements upfront. Use collaborative platforms (e.g., Open Science Framework) for transparent workflow tracking. Address regulatory requirements early (e.g., IACUC protocols for animal studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.